1-(2,2-difluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine
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Overview
Description
1-(2,2-difluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine is a chemical compound with a complex structure that includes a pyrazole ring substituted with a difluoroethyl group and a methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.
Attachment of the Methylpropyl Group: The methylpropyl group can be attached through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-difluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,2-difluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
- 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine
- 1-(2,2-difluoroethyl)-N-methyl-1H-pyrazol-4-amine
Uniqueness
1-(2,2-difluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H19F2N5 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C13H19F2N5/c1-10(2)7-20-12(3-4-17-20)6-16-11-5-18-19(8-11)9-13(14)15/h3-5,8,10,13,16H,6-7,9H2,1-2H3 |
InChI Key |
QSSXZUOFYOHNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC=N1)CNC2=CN(N=C2)CC(F)F |
Origin of Product |
United States |
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